3,4-Dihydroxybenzoesäure

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Antioxidant and Anticancer Properties

Mechanism of Action

3,4-Dihydroxybenzoic acid exhibits strong antioxidant properties, which contribute to its anticancer effects. Research has demonstrated that PCA induces apoptosis in human gastric adenocarcinoma cells (AGS) through multiple signaling pathways, particularly the JNK and p38 MAPK pathways. This mechanism involves the activation of pro-apoptotic factors and the downregulation of anti-apoptotic proteins, leading to increased cell death in cancerous cells .

Case Study

In a study examining PCA's effects on AGS cells, it was found that PCA treatment resulted in a dose-dependent reduction in cell viability and significant morphological changes indicative of apoptosis. The study provided insights into the molecular pathways involved, suggesting that PCA could be a potential chemopreventive agent against gastric cancer .

Environmental Applications

Biodegradation of Pollutants

PCA is utilized in the bioremediation of environmental pollutants. A notable application involves the immobilization of protocatechuate 3,4-dioxygenase (3,4-POD) on functionalized multi-walled carbon nanotubes (MWCNTs). This biocatalyst effectively degrades 3,4-DHBA from contaminated water sources, achieving over 71% removal within four hours. The immobilization enhances the enzyme's stability and catalytic efficiency compared to its free form .

| Parameter | Free 3,4-POD | Immobilized 3,4-POD |

|---|---|---|

| Relative Activity Loss | 82% | 66% |

| Loading Efficiency | N/A | 53% |

| Maximum Loading | N/A | 1060 μg/mg |

This approach not only reduces costs associated with water purification but also minimizes environmental impact by effectively breaking down toxic compounds without generating harmful byproducts .

Cardioprotective Effects

Protective Mechanisms

Recent studies have highlighted PCA's cardioprotective properties. Research investigating its effects on myocardial infarction (MI) induced by isoproterenol in rats revealed that PCA administration significantly reduced cardiac damage markers and improved heart function post-MI. The protective mechanism is believed to involve antioxidant activity and modulation of inflammatory responses .

Industrial Applications

Biotechnological Production

PCA is produced by various microorganisms as part of their metabolic pathways. For instance, Aspergillus niger can convert benzoic acid into PCA via specific enzymatic reactions. This biotechnological application is significant for producing PCA sustainably and economically for use in pharmaceuticals and food industries .

Health Benefits

Nutraceutical Applications

As an antioxidative component found in fruits and vegetables, PCA contributes to health benefits associated with a diet rich in these foods. Its role in preventing oxidative stress-related diseases positions it as a valuable nutraceutical compound .

Wirkmechanismus

Target of Action

3,4-Dihydroxybenzoic acid, also known as protocatechuic acid (PCA), is a type of phenolic acid and a major metabolite of antioxidant polyphenols found in green tea . It has mixed effects on normal and cancer cells . It also has cytotoxic effects on non-small cell lung cancer (NSCLC) cell lines, A549, H3255, and Calu-6 .

Mode of Action

It has been reported to have chemopreventive effects in several animal models of carcinogenesis . It blocks cell proliferation in the post-initiation phase . It also has antioxidant and anti-inflammatory properties .

Biochemical Pathways

PCA is involved in various biochemical pathways. It is a major aromatic secondary metabolite that imparts food with typical organoleptic characteristics and links to many health benefits . The microbial production of PCA using dehydroshikimate dehydratase (DSD) has been demonstrated . DSDs from soil-dwelling organisms and Bacillus spp. were compared in terms of their ability to produce PCA .

Pharmacokinetics

It is known that pca is soluble in hot alcohol and ether, and slightly soluble in water . This suggests that its bioavailability may be influenced by these factors.

Result of Action

PCA has been reported to prevent carcinogenesis or antitumor growth in vivo . It has also been reported to induce apoptosis of human leukemia cells, as well as malignant HSG1 cells taken from human oral cavities . Depending on the amount of PCA and the time before application, PCA could reduce or enhance tumor growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of PCA. It is stable against heat and soluble in strong polar organic solvents . It is easily oxidized in alkaline media . Therefore, the pH of the environment can significantly affect the stability and efficacy of PCA. Furthermore, it is sensitive to air , suggesting that oxygen levels in the environment may also influence its stability and action.

Biochemische Analyse

Biochemical Properties

3,4-Dihydroxybenzoic acid is a dihydroxybenzoic acid, a type of phenolic acid It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules

Cellular Effects

3,4-Dihydroxybenzoic acid has been reported to have mixed effects on cells. It has been shown to induce apoptosis of human leukemia cells, as well as malignant HSG1 cells taken from human oral cavities . It was also reported to increase proliferation and inhibit apoptosis of neural stem cells . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dihydroxybenzoic acid can change over time. For instance, it has been shown that the microbial production of 3,4-Dihydroxybenzoic acid using dehydroshikimate dehydratase (DSD) has been demonstrated

Metabolic Pathways

3,4-Dihydroxybenzoic acid is involved in various metabolic pathways

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Protocatechusäure kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Oxidation von Catechol unter Verwendung von Kaliumpermanganat unter sauren Bedingungen . Eine weitere Methode beinhaltet die Hydrolyse von Protocatechusäurealdehyd in Gegenwart eines sauren Katalysators .

Industrielle Produktionsverfahren: Die industrielle Produktion von Protocatechusäure beinhaltet häufig mikrobielle Fermentation. So können beispielsweise Escherichia-coli-Stämme, die für die Überproduktion von Phenylalanin gentechnisch verändert wurden, verwendet werden, um Glukose über den Shikimat-Weg in Protocatechusäure umzuwandeln . Dieses Verfahren ist aufgrund seiner hohen Ausbeute und Nachhaltigkeit vorteilhaft .

Analyse Chemischer Reaktionen

Reaktionstypen: Protocatechusäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Sie kann unter bestimmten Bedingungen zu Catechol reduziert werden.

Substitution: Protocatechusäure kann elektrophile Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat oder Wasserstoffperoxid unter sauren Bedingungen.

Reduktion: Natriumborhydrid oder katalytische Hydrierung.

Substitution: Verschiedene Elektrophile in Gegenwart eines Katalysators wie Aluminiumchlorid.

Hauptprodukte:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Catechol.

Substitution: Substituierte Benzoesäuren und Ester.

Vergleich Mit ähnlichen Verbindungen

Protocatechusäure wird häufig mit anderen Phenolsäuren verglichen, wie z. B.:

Ferulasäure: Bekannt für ihre starken antioxidativen Eigenschaften und ihre Rolle beim Schutz vor UV-Strahlung.

Kaffeesäure: Zeigt potente entzündungshemmende und krebshemmende Aktivitäten.

Gallussäure: Weitgehend für ihre antimikrobiellen und krebshemmenden Eigenschaften untersucht.

Eindeutigkeit: Protocatechusäure zeichnet sich durch ihre Doppelfunktion als Antioxidans und Entzündungshemmer aus. Ihre Fähigkeit, mehrere molekulare Pfade zu modulieren, macht sie zu einer vielseitigen Verbindung in verschiedenen therapeutischen Anwendungen .

Biologische Aktivität

3,4-Dihydroxybenzoic acid, commonly known as protocatechuic acid (PCA), is a naturally occurring phenolic compound found in various plants and foods. It has garnered significant attention due to its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activities of PCA, highlighting research findings, case studies, and relevant data.

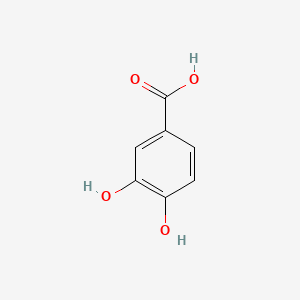

Chemical Structure and Properties

PCA is characterized by the presence of two hydroxyl groups on the benzene ring, which contribute to its biological activities. Its chemical formula is , and it is classified as a type of dihydroxybenzoic acid.

1. Antioxidant Activity

PCA exhibits significant antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress. Studies have shown that PCA can scavenge reactive oxygen species (ROS) effectively. For instance:

- A study reported that PCA could protect against chemically induced liver toxicity in vivo by reducing oxidative stress markers .

- Another investigation demonstrated that PCA's antioxidant activity is comparable to well-known antioxidants like vitamin C .

2. Anticancer Effects

PCA has been extensively studied for its potential anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines through multiple signaling pathways:

- Apoptosis Induction : PCA was shown to induce apoptosis in human gastric adenocarcinoma (AGS) cells via the JNK/p38 MAPK signaling pathway. This effect was confirmed through morphological changes characteristic of apoptosis and biochemical assays measuring caspase activation .

- Case Study : In vitro studies on HL-60 leukemia cells revealed PCA's tumoricidal activity, suggesting its potential as an anticancer agent .

3. Anti-inflammatory Properties

PCA possesses anti-inflammatory effects that could be beneficial in treating inflammatory diseases:

- It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .

- A review highlighted PCA's ability to mitigate inflammation through the modulation of various signaling pathways involved in inflammatory responses .

4. Antimicrobial Activity

PCA demonstrates antimicrobial properties against a range of pathogens:

- It has been reported to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

- The compound's effectiveness against fungi has also been documented, making it a candidate for developing natural antimicrobial agents .

Data Table: Summary of Biological Activities of PCA

| Biological Activity | Mechanism/Effect | References |

|---|---|---|

| Antioxidant | Scavenges ROS | |

| Anticancer | Induces apoptosis | |

| Anti-inflammatory | Inhibits cytokines | |

| Antimicrobial | Inhibits bacterial growth |

Case Studies

- Hibiscus sabdariffa Extract : PCA derived from hibiscus showed protective effects against liver damage and reduced oxidative stress markers in experimental models .

- Leukemia Cell Studies : Research on HL-60 cells indicated that PCA not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways, emphasizing its potential as a chemotherapeutic agent .

Eigenschaften

IUPAC Name |

3,4-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,8-9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUVCSBJEUQKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Record name | protocatechuic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Protocatechuic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021212 | |

| Record name | 3,4-Dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to brownish solid; Discolored by air; [Merck Index], Solid, Light brown solid | |

| Record name | Protocatechuic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10998 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Protocatechuic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3,4-Dihydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2297/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

18.2 mg/mL at 14 °C, Soluble, Soluble (in ethanol) | |

| Record name | 3,4-Dihydroxybenzoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Protocatechuic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3,4-Dihydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2297/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0000021 [mmHg] | |

| Record name | Protocatechuic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10998 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-50-3 | |

| Record name | Protocatechuic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protocatehuic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxybenzoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | protocatechuic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36R5QJ8L4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Protocatechuic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

221 °C | |

| Record name | 3,4-Dihydroxybenzoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Protocatechuic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.